1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea is a complex organic compound characterized by its unique structure, which includes multiple dichlorophenyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3,4-dichlorophenyl isocyanate, which is then reacted with appropriate amines and other reagents under controlled conditions to form the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)urea
- 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)urea
- 1-(3,4-Dichlorophenyl)-3-(2,4-dichlorophenyl)urea
Uniqueness
1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea is unique due to its complex structure, which includes multiple dichlorophenyl groups and a urea moiety
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-[[(3,4-dichlorophenyl)carbamoylamino]methyl]-3,5,5-trimethylcyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Cl4N4O2/c1-23(2)10-16(32-22(34)31-15-5-7-18(26)20(28)9-15)11-24(3,12-23)13-29-21(33)30-14-4-6-17(25)19(27)8-14/h4-9,16H,10-13H2,1-3H3,(H2,29,30,33)(H2,31,32,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSNUVWWDJJDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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